N-(4-acetamido-3-methylphenyl)-3-nitrobenzamide
Overview
Description
N-(4-acetamido-3-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-3-methylphenyl)-3-nitrobenzamide typically involves the acylation of 4-acetamido-3-methylphenylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-3-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 4-acetamido-3-methylphenylamine and 3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-acetamido-3-methylphenylamine and 3-nitrobenzoic acid.
Scientific Research Applications
N-(4-acetamido-3-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetamido-3-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamido-3-methylphenyl)-2-chloropropanamide
- N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide
- N-(4-acetamido-3-methylphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide
Uniqueness
N-(4-acetamido-3-methylphenyl)-3-nitrobenzamide is unique due to the presence of both an acetamido group and a nitro group on the benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group, in particular, can undergo specific reactions that are not possible with other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-8-13(6-7-15(10)17-11(2)20)18-16(21)12-4-3-5-14(9-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYJNADBTYANLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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